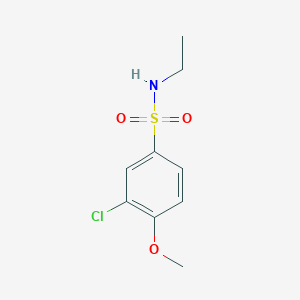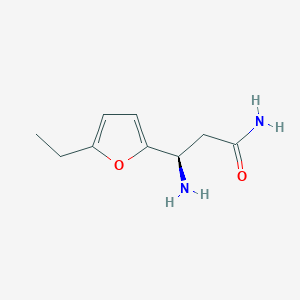
(1-(Cyclopentylmethyl)cyclobutyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Cyclopentylmethyl)cyclobutyl)methanol is an organic compound characterized by a cyclobutyl ring substituted with a cyclopentylmethyl group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Cyclopentylmethyl)cyclobutyl)methanol typically involves the following steps:
Formation of Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Cyclopentylmethyl Group: The cyclopentylmethyl group is introduced via alkylation reactions using cyclopentylmethyl halides.
Addition of Methanol Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1-(Cyclopentylmethyl)cyclobutyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1-(Cyclopentylmethyl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Cyclobutylmethanol: Lacks the cyclopentylmethyl group, resulting in different chemical and physical properties.
Cyclopentylmethanol: Lacks the cyclobutyl ring, leading to variations in reactivity and applications.
Uniqueness: (1-(Cyclopentylmethyl)cyclobutyl)methanol is unique due to the presence of both the cyclobutyl and cyclopentylmethyl groups, which confer distinct structural and functional characteristics. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H20O |
|---|---|
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
[1-(cyclopentylmethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H20O/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h10,12H,1-9H2 |
Clave InChI |
CDBGRJJWIUCCLB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)CC2(CCC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide hydrochloride](/img/structure/B13626289.png)

![3-(3-Fluorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13626301.png)


